5-Amino-4-cyanopyrazole

Catalog No.
S569373
CAS No.
16617-46-2
M.F
C4H4N4
M. Wt
108.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-cyanopyrazole

Researchers needing pyrazolo[3,4-d]pyrimidine adenine cores for kinase inhibitors often face hazardous multi-step chlorinations when using ester precursors. 5-Amino-4-cyanopyrazole (CAS 16617-46-2) solves this by reacting directly with formamide to yield 4-aminopyrazolo[3,4-d]pyrimidine, bypassing POCl3 hazards. • Eliminates POCl3 chlorination/amination steps, reducing process mass intensity. • Unsubstituted N1 enables regioselective N-alkylation for SAR libraries. • Aqueous multicomponent reactions yield pyrazolo[3,4-b]pyridines without regioisomer byproducts.

CAS Number

16617-46-2

Product Name

5-Amino-4-cyanopyrazole

IUPAC Name

5-amino-1H-pyrazole-4-carbonitrile

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

InChI

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)

InChI Key

FFNKBQRKZRMYCL-UHFFFAOYSA-N

Synonyms

3-Aminopyrazole-4-carbonitrile; 3-Amino-1H-pyrazole-4-carbonitrile; 3-Amino-4-pyrazolecarbonitrile; NSC 44932

Canonical SMILES

C1=NNC(=C1C#N)N

The exact mass of the compound 3-Amino-4-pyrazolecarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

5-Amino-4-cyanopyrazole (CAS 16617-46-2), also designated as 5-amino-1H-pyrazole-4-carbonitrile, is a highly versatile bifunctional building block central to the synthesis of fused heterocyclic systems. Characterized by the presence of adjacent exocyclic amino and cyano groups on a pyrazole core, this compound serves as the premier precursor for constructing pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines [1]. In industrial and medicinal chemistry workflows, it is primarily procured to synthesize adenine bioisosteres, as the unique C4-nitrile functionality allows for direct cyclocondensation to 4-amino-substituted pyrimidines. This reactivity profile makes it an indispensable starting material for manufacturing modern ATP-competitive kinase inhibitors (such as ibrutinib and sapanisertib analogues) and xanthine oxidase inhibitors, offering superior atom economy compared to multi-step functionalization of unfunctionalized pyrazoles[2].

Research Fit

Thermodynamically locked 5-amino tautomer for predictable regioselectivity
Ortho amino–cyano bifunctional reactivity for fused pyrazolopyrimidine synthesis
Reported compatibility with microwave-assisted and flow synthesis protocols

Substituting 5-amino-4-cyanopyrazole with closely related analogs fundamentally alters the downstream heterocycle, leading to process failure in targeted drug synthesis. If a buyer procures 5-amino-3-methylpyrazole, the lack of an electrophilic C4-substituent completely prevents the cyclocondensation required to form the pyrazolo[3,4-d]pyrimidine core [1]. More importantly, substituting with the ester analog, ethyl 5-amino-1H-pyrazole-4-carboxylate, changes the final scaffold: reaction of the ester with formamide yields a 4-hydroxypyrazolo[3,4-d]pyrimidine (a hypoxanthine/allopurinol core), whereas the cyano group of 5-amino-4-cyanopyrazole directly yields a 4-aminopyrazolo[3,4-d]pyrimidine (an adenine core) [2]. Because the exocyclic amine is critical for hinge-region hydrogen bonding in ATP-competitive kinase inhibitors, using the ester necessitates a costly, hazardous multi-step chlorination (via POCl3) and subsequent amination to achieve the same product, making the cyano derivative the strict procurement requirement for these workflows.

Substitution Risk

Regioisomer 3-Amino-4-cyanopyrazole exhibits a different tautomeric equilibrium, altering cyclocondensation outcomes
4-Substitution 4-Unsubstituted or 4-ester analogs lack the cyano-driven tautomeric lock, leading to divergent regiochemistry
Purity Generic aminocyanopyrazole may contain regioisomeric mixtures that cause synthetic failure in regiospecific annulations

Direct Access to Adenine Isosteres vs. Ester Analogs

The C4-cyano group of 5-amino-4-cyanopyrazole dictates the functionalization of the resulting pyrimidine ring during cyclocondensation. When reacted with formamide, 5-amino-4-cyanopyrazole directly yields 1H-pyrazolo[3,4-d]pyrimidin-4-amine (4-APP, an adenine isostere). In contrast, the comparator ethyl 5-amino-1H-pyrazole-4-carboxylate yields 4-hydroxypyrazolo[3,4-d]pyrimidine under identical conditions [1]. To convert the hydroxy product to the required amino product, an additional hazardous chlorination (POCl3) and amination sequence is required.

Evidence DimensionProduct of formamide cyclocondensation
Target Compound DataYields 4-amino-pyrazolo[3,4-d]pyrimidine (adenine core)
Comparator Or BaselineEthyl 5-amino-1H-pyrazole-4-carboxylate yields 4-hydroxy-pyrazolo[3,4-d]pyrimidine (hypoxanthine core)
Quantified DifferenceEliminates 2 synthetic steps (chlorination + amination) to reach the 4-amino target
ConditionsRefluxing formamide

Procurement of the cyano derivative bypasses hazardous halogenation steps, directly providing the adenine-like core essential for ATP-competitive kinase inhibitors.

Tautomeric Purity
Head-to-head
5-Amino-4-CN Exclusively 5-amino tautomer (NMR, ab initio)
vs
4-Methoxy analog Predominantly 3-amino tautomer
Predictable tautomeric state supports regioselective synthesis
Intramolecular H-bond stabilization confirmed by solid-state and solution NMR

High-Yield Manufacturability of Kinase Precursors

5-Amino-4-cyanopyrazole exhibits exceptional processability in the synthesis of advanced pharmaceutical intermediates. In the development of sapanisertib analogues (dual PI4Kβ/PKG inhibitors), the Leuckart condensation of 5-amino-4-cyanopyrazole in formamide produced the crucial 4-aminopyrazolo[3,4-d]pyrimidine precursor in a highly efficient 93% yield [1]. This baseline performance far exceeds the typical 50-70% yields seen in multi-step pyrazole functionalization routes, demonstrating its suitability for scalable API manufacturing.

Evidence DimensionCyclocondensation yield
Target Compound Data93% yield of 4-aminopyrazolo[3,4-d]pyrimidine
Comparator Or BaselineStandard multi-step pyrimidine construction (typically 50-70% overall)
Quantified Difference>20% higher yield in a single step
ConditionsLeuckart condensation in formamide

High single-step yields reduce raw material costs and waste in the industrial scale-up of targeted cancer and malaria therapeutics.

Microwave Synthesis
Class-level
Flow microwave Batch cyclocondensation Pyrazolopyrimidines
Reaction time reduced from hours to minutes (comparative yield data not reported)
Supports accelerated parallel library generation
Two-stage microwave protocol validated for this scaffold

Regioselective N1-Diversification Capacity

The unsubstituted N1 position of 5-amino-4-cyanopyrazole allows for critical late-stage diversification, a feature lost in N-substituted comparators like 1-phenyl-5-amino-4-cyanopyrazole. Following cyclization and optional halogenation (e.g., to 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine), the free N1 amine undergoes clean bimolecular nucleophilic substitution (SN2) with various alkyl halides (using K2CO3 in DMF), enabling the generation of extensive SAR libraries (>30 analogues in recent studies) [1]. N1-substituted comparators permanently block this vector, severely restricting medicinal chemistry applications.

Evidence DimensionN1-alkylation capacity
Target Compound DataUnsubstituted N1 allows >30 diverse N-alkylated derivatives via SN2
Comparator Or Baseline1-phenyl-5-amino-4-cyanopyrazole (N1 blocked)
Quantified Difference100% retention of N1 functionalization capability vs. 0% for N-substituted analogs
ConditionsSN2 alkylation with alkyl halides, K2CO3, DMF

Buyers synthesizing screening libraries must procure the N-unsubstituted core to allow for pharmacokinetic optimization via N-alkylation.

LPA1R Antagonism
Reported
Nanomolar
LPA1R binding affinity achieved for optimized derivatives
Reported GPCR target engagement; functional antagonism in fibroblast model
Exact IC₅₀ values in patent literature

Multi-Component Reaction (MCR) Efficiency for Pyrazolo[3,4-b]pyridines

Beyond pyrimidines, 5-amino-4-cyanopyrazole acts as a highly efficient binucleophile in multicomponent reactions (MCRs). When reacted with isatin and α-cyanoacetic esters in aqueous media, it forms spiropyrazolo[3,4-b]pyridines without the formation of regioisomeric pyrazolo[1,5-a]pyrimidines. The addition of simple NaCl (10 mol %) as a promoter increased the yield of the desired complex fused heterocycle to 93% [1]. This demonstrates superior atom economy and regiocontrol compared to sequential step-wise condensations, which often suffer from poor regioselectivity and lower overall yields.

Evidence DimensionMCR yield and regioselectivity
Target Compound Data93% yield, exclusive formation of pyrazolo[3,4-b]pyridine
Comparator Or BaselineSequential step-wise synthesis (prone to pyrazolo[1,5-a]pyrimidine byproducts)
Quantified DifferenceNear-quantitative yield with 100% regioselectivity in a single step
ConditionsAqueous media, 10 mol % NaCl promoter

Enables green, high-throughput synthesis of complex spiro-heterocycles for drug discovery without the need for toxic solvents or complex purification.

XO Inhibition
Class-level
IC₅₀ 24.4 μM <1 μM
>24-fold enhancement upon cyclization to pyrazolopyrimidine
Cyclization unlocks allopurinol-mimetic enzyme inhibition profile
In vitro bovine milk xanthine oxidase assay
Antiviral Hit Rate
Cross-study comparable
81%
22 of 27 derivatives exhibited marked antiviral activity
High screening hit rate supports antiviral library development
Mengovirus plaque reduction assay, FL cell culture
Herbicidal Activity
Supporting evidence
“Of outstanding importance as a herbicide” — EP 0 026 034
Patent-reported herbicidal relevance for agrochemical scaffold exploration
Qualitative field classification; quantitative ED₅₀ not disclosed

Synthesis of ATP-Competitive Kinase Inhibitors (e.g., Ibrutinib, Sapanisertib)

Because it directly yields the 4-aminopyrazolo[3,4-d]pyrimidine (adenine) core upon reaction with formamide, this compound is the optimal starting material for manufacturing APIs that require an exocyclic amine for hinge-region kinase binding, bypassing the hazardous chlorination steps required if ester analogs were used [1].

Late-Stage Diversification in Medicinal Chemistry Libraries

The unsubstituted N1 position allows for regioselective late-stage N-alkylation or Mitsunobu reactions. This makes it the preferred procurement choice for generating broad structure-activity relationship (SAR) libraries targeting novel kinases or human oncology targets [2].

Green Multicomponent Synthesis of Spiro-Heterocycles

Its robust behavior as a binucleophile in aqueous, salt-catalyzed multicomponent reactions makes it ideal for the high-throughput, atom-economical synthesis of pyrazolo[3,4-b]pyridines without generating unwanted pyrazolo[1,5-a]pyrimidine regioisomers [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase Inhibitor & GPCR Antagonist Libraries
Bifunctional core with adenine-mimetic topology and reported microwave synthesis
Target engagement, enzyme inhibition, and cell-based functional assays
Selective Herbicide Development
Patent-defined N-phenylpyrazole chemotype with field-application relevance
Greenhouse and field efficacy trials; crop safety profiling
Antiviral Screening & Hit-to-Lead
High hit rate scaffold with established N1-substituent SAR
Plaque reduction assays, viral replication inhibition, and mechanistic studies
Flow Chemistry Process Optimization
Reported compatibility with flow microwave and batch cyclocondensation protocols
Reaction parameter transfer, scale-up consistency, and solvent reduction

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

108.043596145 Da

Monoisotopic Mass

108.043596145 Da

Heavy Atom Count

8

UNII

OOB953S9X2

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16617-46-2

Wikipedia

3-aminopyrazole-4-carbonitrile

General Manufacturing Information

1H-Pyrazole-4-carbonitrile, 3-amino-: INACTIVE

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